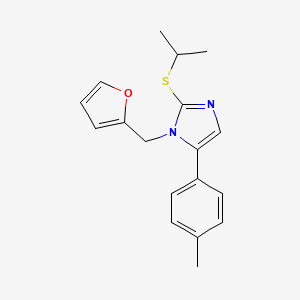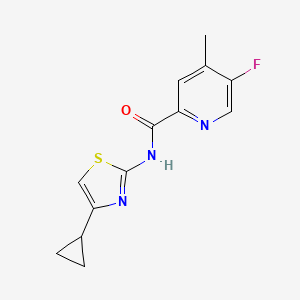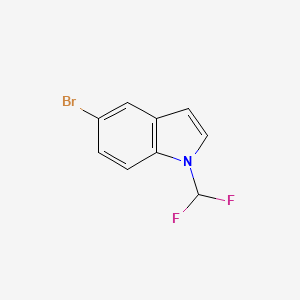
5-bromo-1-(difluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(difluoromethyl)-1H-indole, commonly known as BDFI, is a chemical compound with a molecular formula of C9H5BrF2N. BDFI is a halogenated indole derivative that has been extensively researched for its potential applications in the fields of medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Barakat et al. (2017) explored the intermolecular interactions, Hirshfeld surface analysis, DFT, and thermal analysis of a derivative synthesized from 5-bromo-1H-indole, demonstrating good thermal stability and detailed insights into its electronic and molecular structure Barakat et al., 2017.
Synthesis and Chemical Reactions
- Zhao-chan (2013) reported on the efficient synthesis of a derivative through a NBS-promoted reaction, highlighting the compound's ease of synthesis and potential as a precursor for further chemical transformations Gao Zhao-chan, 2013.
- Murai et al. (2012) developed photoreactive diazirinyl indole derivatives from bromoindole derivatives, showcasing their utility in biological functional analysis through photoaffinity labeling Murai et al., 2012.
Antimicrobial Activity
Mageed et al. (2021) investigated new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole for their antimicrobial activity, finding high antibacterial potential in the synthesized derivatives Mageed et al., 2021.
Synthetic Pathways and Chemical Frameworks
- Alekseyev et al. (2015) detailed a synthesis method for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting the method's value in constructing complex molecular structures Alekseyev et al., 2015.
- Mphahlele et al. (2016) described the annulation and trifluoroacetylation of indole-based chalcones, leading to novel 3-trifluoroacetylindole-chalcone derivatives with detailed structural characterization Mphahlele et al., 2016.
Mecanismo De Acción
Target of Action
It is known that similar indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radio sensitizing properties . These compounds usually act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cell growth and proliferation . They can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways that regulate cell growth and proliferation .
Result of Action
Similar compounds are known to inhibit the growth of tumor cells while reducing the effect on normal cells .
Propiedades
IUPAC Name |
5-bromo-1-(difluoromethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNMWDBGPEOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![[1-Amino-4-(difluoromethyl)cyclohexyl]methanol](/img/structure/B2610187.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
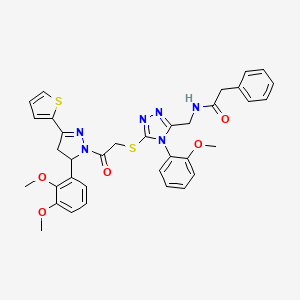
![8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2610193.png)
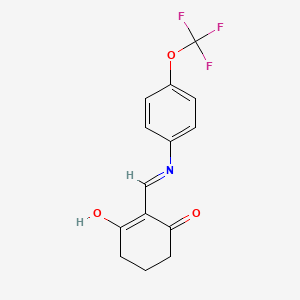
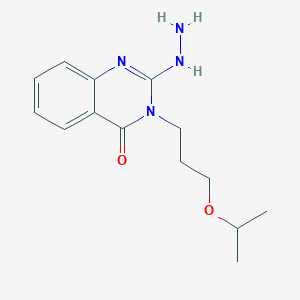
![pyrazin-2-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2610196.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2610197.png)
